2-Chloro-4-methyl-5-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pesticides and Agrochemicals: 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is used in synthesizing pesticides. Its synthesis process has been studied, evaluating different methods and their effectiveness (Lu Xin-xin, 2006).
- Application in Pharmaceuticals: It serves as an intermediate in pharmaceuticals, especially in the production of herbicides. Studies have summarized its synthetic methods and briefly introduced its applications in biochemicals (Li Zheng-xiong, 2004).
Chemical Interaction and Complex Formation
- Formation of Chemical Complexes: The ability of this compound to form complexes has been explored. For instance, studies on its interactions with other compounds like iodine, leading to the formation of new salts, have been conducted, providing insights into its chemical behavior (M. S. Chernov'yants et al., 2011).
Functionalization and Modification
- Functionalization in Organic Chemistry: It has been used in the field of organic chemistry for functionalization purposes. Studies demonstrate its utility in creating various carboxylic acids, leveraging its chemical properties for diverse organic syntheses (F. Cottet, M. Schlosser, 2004).
Industrial Synthesis and Optimization
- Optimization of Synthesis Processes: Research has focused on optimizing the synthesis processes of this compound, exploring different conditions and methods to enhance yield and purity. This includes studies on reaction conditions and the use of specific catalysts (Liu Guoqua, 2014).
Mechanism of Action
Target of Action
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry and various enzymes in the pharmaceutical industry .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that tfmp derivatives have a significant impact on the biological activities and physical properties of compounds .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Result of Action
The result of the action of this compound varies depending on its application. In the agricultural industry, TFMP derivatives are used in the protection of crops from pests . In the pharmaceutical industry, TFMP derivatives have been found to improve drug potency toward certain enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the method of manufacturing TFMP intermediates can depend largely on the identity of the desired target compound . Additionally, precautions should be taken to prevent the chemical from entering drains, as discharge into the environment must be avoided .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-4-methyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-6(8)12-3-5(4)7(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQQNFYIASWQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780802-36-0 |
Source
|
Record name | 2-chloro-4-methyl-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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